molecular formula C14H19ClN4O B11836807 3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride

3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride

Cat. No.: B11836807
M. Wt: 294.78 g/mol
InChI Key: JGUIKPUJAQHXSW-UHFFFAOYSA-N
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Description

3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride is a chemical compound with the molecular formula C14H19ClN4O. It is known for its unique structure, which includes a quinoxaline core substituted with a methoxy group and a piperidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the quinoxaline core using a methylating agent such as dimethyl sulfate or methyl iodide.

    Attachment of the Piperidinyl Group: The piperidinyl group is attached through a nucleophilic substitution reaction, where the quinoxaline core reacts with a piperidine derivative under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride
  • Quinolin-2(1H)-ones
  • Other quinoxaline derivatives

Uniqueness

3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications .

Properties

Molecular Formula

C14H19ClN4O

Molecular Weight

294.78 g/mol

IUPAC Name

3-methoxy-N-piperidin-3-ylquinoxalin-2-amine;hydrochloride

InChI

InChI=1S/C14H18N4O.ClH/c1-19-14-13(16-10-5-4-8-15-9-10)17-11-6-2-3-7-12(11)18-14;/h2-3,6-7,10,15H,4-5,8-9H2,1H3,(H,16,17);1H

InChI Key

JGUIKPUJAQHXSW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1NC3CCCNC3.Cl

Origin of Product

United States

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